Dendrolasin
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Overview
Description
Dendrolasin, also known as dendrasaline, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a monoterpenoid.
Scientific Research Applications
DendroEcological Network
The DendroEcological Network (DEN) is a significant advancement in dendrochronological and ecological research. Launched in 2018, it serves as a centralized, standards-driven platform for data storage, exploration, and sharing. The DEN integrates dendrochronological data with ecological data, facilitating large-scale synthetic investigations and analyses. It supports data transparency, reproducibility of results, and serves as a long-term data archiving resource for the scientific community (Rayback et al., 2020).
Genomic Research in Dendrobium
Dendrobium, a genus within the orchid family, has seen significant genomic research, including chromosome characterization, genetic mapping, and genomic sequencing. The insights gained from these studies have applications in understanding quality formation, floral transition, and propagation in Dendrobium. Genomic technologies like transcriptomics, proteomics, and metabolomics are now more accessible for research in this area, enhancing our understanding of medicinal and ornamental plant properties (Zheng et al., 2018).
Dendro: Research Data Management
Dendro is a platform designed to support collaborative data management in scientific research. It utilizes domain-specific ontologies to enhance the description and sharing of datasets within research groups. This approach allows for more meaningful links between data across various domains, making Dendro a valuable tool for researchers in data-heavy fields (Silva et al., 2014).
Synthesis of Dendrolasin
In a study conducted in 2002, researchers developed a method to synthesize this compound, among other 3-substituted furans. This method involved the reductive annulation of 1,1,1-trichloroethyl propargyl ethers using catalytic Cr(II), demonstrating an efficient pathway for the production of this compound (Barma et al., 2002).
Dendroclimatology
Dendroclimatology is a subfield of dendrochronology that estimates climate changes in the past. This field has contributed substantially to interdisciplinary research on climate change, analyzing tree rings to understand environmental conditions and events of the past. It plays a crucial role in reconstructing historical climatic conditions and understanding long-term climate variability (Sheppard, 2010).
Properties
CAS No. |
23262-34-2 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-[(3E)-4,8-dimethylnona-3,7-dienyl]furan |
InChI |
InChI=1S/C15H22O/c1-13(2)6-4-7-14(3)8-5-9-15-10-11-16-12-15/h6,8,10-12H,4-5,7,9H2,1-3H3/b14-8+ |
InChI Key |
LZBXPXAOYQVZEC-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1=COC=C1)/C)C |
SMILES |
CC(=CCCC(=CCCC1=COC=C1)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1=COC=C1)C)C |
23262-34-2 | |
Synonyms |
dendrolasin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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